VU0029251

Beschreibung

Eigenschaften

IUPAC Name |

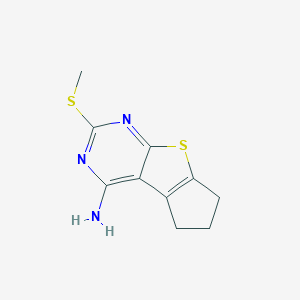

10-methylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S2/c1-14-10-12-8(11)7-5-3-2-4-6(5)15-9(7)13-10/h2-4H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDBZCKBRCTSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C3=C(CCC3)SC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Mechanism of Action of VU0029251: A Technical Guide to a Novel mGluR5 Partial Antagonist

For Immediate Release

A Deep Dive into the Pharmacological Profile of VU0029251 for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a notable partial antagonist of the metabotropic glutamate receptor 5 (mGluR5). The following sections detail the quantitative pharmacological data, in-depth experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a critical resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the glutamatergic system.

Core Pharmacological Data of this compound

The pharmacological characteristics of this compound have been determined through a series of in vitro studies. The key quantitative data are summarized in the tables below, offering a clear comparison of its binding affinity, antagonist potency, and partial efficacy.

| Parameter | Value (μM) | Assay Condition | Reference |

| Binding Affinity (Ki) | 1.07 | Radioligand binding assay | [1][2] |

| Antagonist Potency (IC50) | 1.7 | Inhibition of glutamate-induced calcium mobilization in HEK293 cells expressing rat mGluR5 | [1][2] |

Table 1: Binding Affinity and Potency of this compound at mGluR5.

| Parameter | Value | Assay Condition | Reference |

| Maximal Inhibition | 50 ± 6.8% | Inhibition of glutamate-induced calcium mobilization | [3] |

Table 2: Efficacy of this compound as a Partial Antagonist at mGluR5.

Deciphering the Mechanism: Experimental Protocols

The characterization of this compound as a partial antagonist of mGluR5 relies on two primary in vitro experimental paradigms: radioligand binding assays and intracellular calcium mobilization assays. The detailed methodologies for these key experiments are outlined below.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

-

HEK293 cells stably expressing recombinant rat mGluR5 are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

-

A fixed concentration of a high-affinity mGluR5 radioligand (e.g., [³H]MPEP) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.

-

Non-specific binding is determined in the presence of a saturating concentration of a known mGluR5 antagonist.

3. Data Acquisition and Analysis:

-

Following incubation to reach equilibrium, the bound radioligand is separated from the free radioligand by rapid filtration.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay for Determining Potency (IC50) and Efficacy

This functional assay measures the ability of a compound to inhibit the intracellular calcium release triggered by the activation of Gq-coupled receptors like mGluR5.

1. Cell Preparation and Dye Loading:

-

HEK293 cells stably expressing rat mGluR5 are seeded in multi-well plates.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which allows for the measurement of intracellular calcium concentrations.

2. Antagonist Mode Assay:

-

Cells are pre-incubated with varying concentrations of the test compound (this compound).

-

An agonist of mGluR5, such as glutamate, is then added at a concentration that elicits a submaximal response (typically EC80).

-

The change in fluorescence, corresponding to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

3. Data Analysis:

-

The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced calcium response.

-

The IC50 value, representing the concentration of this compound that causes 50% inhibition of the agonist response, is determined from the concentration-response curve.

-

The maximal inhibition observed at saturating concentrations of this compound determines its efficacy as a partial antagonist.

Visualizing the Molecular Interactions and Workflows

To further elucidate the mechanism of action of this compound, the following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and the logical framework of its partial antagonism.

Caption: Canonical mGluR5 signaling cascade initiated by glutamate.

Caption: Workflow for characterizing this compound's pharmacological profile.

Caption: Logical model of this compound's partial antagonism at mGluR5.

References

VU0029251: A Technical Guide to its Binding Affinity and Allosteric Modulation of mGluR5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and functional modulation of the metabotropic glutamate receptor 5 (mGluR5) by the allosteric modulator VU0029251. This document details the quantitative binding parameters, comprehensive experimental methodologies for its characterization, and the associated signaling pathways.

Quantitative Binding Affinity of this compound for mGluR5

This compound is characterized as a partial antagonist of the mGluR5 receptor.[1] Its binding affinity has been determined through radioligand binding assays and functional inhibition studies. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Species | Assay Type | Reference |

| Ki | 1.07 µM | Rat | Radioligand Competition Binding Assay | [1] |

| IC50 | 1.7 µM | Rat | Glutamate-Induced Calcium Mobilization Assay | [1] |

These values indicate that this compound binds to mGluR5 with micromolar affinity and acts as an antagonist by inhibiting the functional response to glutamate. It is classified as a partially competitive modulator, suggesting it interacts with an allosteric site on the receptor.[2]

Experimental Protocols

The characterization of this compound's interaction with mGluR5 involves two primary experimental approaches: radioligand binding assays to determine direct binding affinity and functional assays to assess its modulatory effects on receptor signaling.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the mGluR5 receptor.

Objective: To determine the inhibition constant (Ki) of this compound for mGluR5.

Materials:

-

Receptor Source: Cell membranes prepared from HEK293 cells stably expressing rat mGluR5.

-

Radioligand: [³H]MPEP (2-Methyl-6-(phenylethynyl)pyridine), a selective mGluR5 negative allosteric modulator.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

96-well plates.

-

FilterMate™ Harvester or similar filtration apparatus.

-

Scintillation counter.

Methodology:

-

Membrane Preparation:

-

Homogenize HEK293 cells expressing rat mGluR5 in cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]MPEP (typically at or below its Kd value), and varying concentrations of this compound.

-

For determining non-specific binding, a high concentration of an unlabeled competitor (e.g., MPEP) is used instead of this compound.

-

Incubate the plate with gentle agitation to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of this compound.

-

Plot the specific binding as a function of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]MPEP) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow Diagram:

Calcium Flux Functional Assay

This cell-based functional assay measures the ability of a compound to modulate the intracellular calcium mobilization induced by the activation of mGluR5, a Gq-coupled receptor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the glutamate-induced calcium response mediated by mGluR5.

Materials:

-

Cell Line: HEK293 cells stably expressing rat mGluR5.

-

Agonist: Glutamate.

-

Test Compound: this compound.

-

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

-

384-well black-walled, clear-bottomed plates.

-

Fluorescence microplate reader (e.g., FlexStation or FLIPR).

Methodology:

-

Cell Preparation:

-

Plate the mGluR5-expressing HEK293 cells in 384-well plates and culture them overnight.

-

On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-containing buffer.

-

Wash the cells to remove excess dye and replace the medium with the assay buffer.

-

-

Assay Procedure:

-

Place the cell plate in a fluorescence microplate reader.

-

Obtain a baseline fluorescence reading.

-

Add varying concentrations of this compound to the wells and pre-incubate for a defined period.

-

Stimulate the cells by adding a fixed concentration of glutamate (typically an EC₂₀ or EC₈₀ concentration to detect potentiation or inhibition, respectively).

-

Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Acquisition and Analysis:

-

Record the fluorescence signal before and after the addition of the agonist.

-

Normalize the data to the response induced by glutamate in the absence of the test compound.

-

Plot the normalized response as a function of the this compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% inhibition of the glutamate-induced calcium response.

-

Workflow Diagram:

mGluR5 Signaling Pathway

Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gq/G₁₁ proteins.

Canonical Gq-PLC Signaling Pathway:

-

Glutamate Binding: Glutamate binds to the extracellular domain of mGluR5, inducing a conformational change in the receptor.

-

G-protein Activation: The activated receptor couples to and activates the Gq/G₁₁ protein.

-

PLC Activation: The α-subunit of the activated G-protein stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

-

PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

Downstream Effects:

The activation of this pathway leads to the modulation of various downstream effectors, including other kinases like protein kinase D (PKD), and can influence synaptic plasticity and neuronal excitability.[3]

Modulation by this compound:

As a negative allosteric modulator, this compound binds to a site on the mGluR5 receptor that is distinct from the glutamate binding site. This binding event reduces the receptor's response to glutamate, thereby inhibiting the downstream signaling cascade, including the release of intracellular calcium.

Signaling Pathway Diagram:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of mGluR5 Induces Rapid and Long-Lasting Protein Kinase D Phosphorylation in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

VU0029251: A Pharmacological Tool for Interrogating mGluR5 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VU0029251 is a valuable pharmacological tool for studying the metabotropic glutamate receptor 5 (mGluR5), a key player in synaptic plasticity and a promising target for various central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key pharmacological data, detailed experimental protocols, and its application in preclinical models.

Introduction to mGluR5 and this compound

Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor (GPCR) that is predominantly expressed on postsynaptic terminals in the brain. It is coupled to the Gqα subunit, and its activation by the endogenous ligand glutamate initiates a signaling cascade that leads to the mobilization of intracellular calcium. This signaling pathway is crucial for modulating neuronal excitability and synaptic plasticity. Dysregulation of mGluR5 signaling has been implicated in a range of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia, making it a significant target for drug discovery.

This compound is a partial negative allosteric modulator (NAM) of mGluR5. Unlike competitive antagonists that bind to the glutamate binding site (orthosteric site), this compound binds to a distinct allosteric site on the receptor. This binding event modulates the receptor's response to glutamate, resulting in a partial inhibition of its signaling. The allosteric nature of this compound offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric ligands.

Mechanism of Action and Signaling Pathway

This compound exerts its effect by binding to an allosteric site on the mGluR5 receptor, which is topographically distinct from the glutamate binding site. As a negative allosteric modulator, it decreases the efficacy of glutamate in activating the receptor.

The canonical signaling pathway for mGluR5 involves its coupling to the Gq/11 family of G proteins. Upon glutamate binding and receptor activation, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration activates a variety of downstream signaling pathways, influencing neuronal function.

Figure 1: mGluR5 Signaling Pathway and this compound's Point of Intervention.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: In Vitro Activity of this compound at mGluR5

| Parameter | Value | Species | Assay System | Reference |

| Ki | 1.07 µM | Rat | Radioligand Binding Assay | [1] |

| IC50 | 1.7 µM | Rat | Glutamate-induced Calcium Mobilization | [1] |

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Activity | Comments | Reference |

| mGluR1 | Not specified | Tested against representative subtypes | |

| mGluR2 | Not specified | Tested against representative subtypes | |

| mGluR3 | Not specified | Tested against representative subtypes | |

| mGluR4 | Not specified | Tested against representative subtypes | |

| mGluR8 | Not specified | Tested against representative subtypes |

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol describes a method to measure the inhibitory effect of this compound on glutamate-induced calcium mobilization in cells expressing mGluR5.

Figure 2: Experimental Workflow for a Calcium Mobilization Assay.

Materials:

-

HEK293 cells stably expressing rat mGluR5

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well black-walled, clear-bottom microplates

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

HEPES buffer

-

Probenecid

-

This compound

-

Glutamate

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Culture: Maintain HEK293-mGluR5 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading: On the day of the assay, remove the culture medium and wash the cells with HBSS containing 20 mM HEPES and 2.5 mM probenecid. Load the cells with Fluo-4 AM (e.g., 2-4 µM) and a similar concentration of Pluronic F-127 in the same buffer for 45-60 minutes at 37°C.

-

Compound Incubation: After dye loading, wash the cells to remove excess dye. Add varying concentrations of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Glutamate Stimulation: Place the microplate in a fluorescence plate reader. After establishing a baseline fluorescence reading, inject a concentration of glutamate that elicits a submaximal response (e.g., EC80) into each well.

-

Fluorescence Measurement: Immediately after glutamate addition, measure the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the peak calcium response.

-

Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the vehicle control. Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Applications

This compound has been utilized in preclinical rodent models to investigate the role of mGluR5 in various physiological and pathological processes. As a partial NAM, it can be a valuable tool to probe the effects of a subtle reduction in mGluR5 signaling.

Rodent Behavioral Models

This compound has shown efficacy in rodent models of anxiety and psychosis, suggesting that partial negative modulation of mGluR5 may have therapeutic potential for these conditions.

Figure 3: General Workflow for an In Vivo Rodent Behavioral Study.

Table 3: In Vivo Activity of this compound in Rodent Models

| Behavioral Model | Species | Dose and Route | Observed Effect | Reference |

| Anxiety Models | Rat | Not specified | Anxiolytic-like effects | |

| Psychosis Models | Rat | Not specified | Antipsychotic-like effects |

Note: Specific doses and detailed results from in vivo studies with this compound are not consistently reported in publicly accessible literature. Researchers should conduct dose-response studies to determine the optimal dose for their specific model and experimental conditions.

Conclusion

This compound is a valuable pharmacological tool for the study of mGluR5. Its characterization as a partial negative allosteric modulator provides a means to investigate the consequences of a nuanced reduction in mGluR5 signaling, both in vitro and in vivo. The data and protocols presented in this guide are intended to facilitate the use of this compound in research settings, ultimately contributing to a better understanding of mGluR5 function and its therapeutic potential. Researchers are encouraged to perform their own validation experiments to ensure the suitability of this tool for their specific research questions.

References

An In-Depth Technical Guide to the In Vitro Characterization of ML297 (VU0456810), a Potent and Selective GIRK Channel Activator

A Note on the Compound of Interest: This guide focuses on the in vitro characterization of ML297 (also known as VU0456810), a well-documented G-protein-coupled inwardly rectifying potassium (GIRK) channel activator. Initial searches for VU0029251, as specified in the topic, identified it as a partial antagonist of the metabotropic glutamate receptor 5 (mGluR5) with CAS number 330819-85-7, molecular formula C10H11N3S2, and a molecular weight of 237.3 g/mol . In contrast, ML297 (CAS 1443246-62-5; C17H14F2N4O; 328.32 g/mol ) is a potent and selective activator of GIRK1/2 channels.[1][2][3][4] Given the context of ion channel modulation, this guide provides a comprehensive overview of the in vitro characterization of ML297.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the in vitro pharmacological profile of ML297, including its potency, selectivity, and the experimental methodologies used for its characterization.

Quantitative Pharmacological Data

The in vitro activity of ML297 has been quantified using various assays, primarily focusing on its potency as a GIRK channel activator and its selectivity against different GIRK subunit combinations and other ion channels. The data are summarized in the tables below.

Table 1: Potency of ML297 on GIRK Channel Subunit Combinations

| GIRK Subunit Combination | Assay Type | EC50 (nM) | Reference |

| GIRK1/2 (Kir3.1/3.2) | Thallium Flux | 160 | |

| GIRK1/4 (Kir3.1/3.4) | Thallium Flux | 1800 | |

| GIRK1/3 (Kir3.1/3.3) | Thallium Flux | 914 |

Table 2: Selectivity Profile of ML297

| Channel/Receptor | Assay Type | Activity | IC50 (µM) | Reference |

| GIRK2 (Kir3.2) | Thallium Flux | Inactive | >100 | |

| GIRK2/3 (Kir3.2/3.3) | Thallium Flux | Inactive | >100 | |

| Kir2.1 | Thallium Flux | Inactive | >100 | |

| Kv7.4 | Thallium Flux | Inactive | >100 | |

| hERG | Thallium Flux | Partial Inhibition (~60% at 100 µM) | ~10 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of ML297.

Thallium Flux Assay for GIRK Channel Activation

This assay is a high-throughput method to measure the activity of potassium channels, including GIRK channels. It relies on the principle that thallium ions (Tl+) can pass through open potassium channels and that the influx of Tl+ can be detected by a specific fluorescent dye.

a. Cell Culture and Plating:

-

HEK-293 cells stably expressing the desired GIRK channel subunits (e.g., GIRK1 and GIRK2) are used.

-

Cells are cultured in appropriate media (e.g., α-MEM with 10% fetal bovine serum and 1% GlutaGro).

-

For the assay, cells are dissociated and plated into 384-well, clear-bottom, black-walled plates at a density of approximately 1000 cells/µL in a 20 µL volume.

-

Plates are incubated overnight at 37°C and 5% CO2.

b. Dye Loading:

-

The cell culture medium is removed and replaced with a dye-loading assay buffer. This buffer typically contains Hank's balanced salt solution, 20 mM HEPES, 0.03% (w/v) Pluronic F-127, and 1 µM of a thallium-sensitive dye (e.g., Thallos AM).

-

The cells are incubated with the dye-loading solution for 1 hour at room temperature.

c. Assay Procedure:

-

After incubation, the dye-loading solution is removed and replaced with 20 µL of assay buffer per well.

-

The plate is placed in a fluorescence plate reader.

-

A baseline fluorescence reading is taken for 10 seconds at an excitation wavelength of ~480 nm and an emission wavelength of ~540 nm.

-

20 µL of the test compound (ML297) at various concentrations are added to the wells, and the plate is incubated for 2 minutes.

-

10 µL of a Tl+-stimulus buffer is then added. This buffer contains a higher concentration of Tl2SO4 (e.g., 2 mM).

-

Fluorescence is continuously measured for an additional 2 minutes to detect the influx of Tl+ through the activated GIRK channels.

d. Data Analysis:

-

The rate of fluorescence increase corresponds to the rate of Tl+ influx and thus to the activity of the GIRK channels.

-

Dose-response curves are generated by plotting the rate of Tl+ influx against the concentration of ML297.

-

The EC50 values are calculated from these curves using a four-parameter logistic equation.

Automated Patch Clamp Electrophysiology

Automated patch-clamp systems provide a higher throughput alternative to conventional patch-clamp for studying ion channel electrophysiology.

a. Cell Preparation:

-

HEK-293 cells expressing the target GIRK channels are harvested using a cell dissociation reagent (e.g., Accutase).

-

The cells are then resuspended in an extracellular solution to a concentration of approximately 5 x 10^6 cells/mL.

b. Electrophysiological Recording:

-

The cell suspension and intracellular/extracellular solutions are loaded into the automated patch-clamp system (e.g., IonFlux Mercury).

-

The system automatically performs cell trapping, sealing, and whole-cell formation.

-

Whole-cell currents are recorded in voltage-clamp mode. A holding potential of -70 mV is typically used.

-

The effect of ML297 is assessed by perfusing the cells with the extracellular solution containing the compound at various concentrations.

-

The inward current through the GIRK channels is measured before and after the application of ML297.

-

The specificity of the current can be confirmed by applying a nonselective inward rectifier potassium channel blocker, such as barium (2 mM).

c. Data Analysis:

-

The magnitude of the ML297-induced current is measured and plotted against the compound concentration to generate a dose-response curve.

-

EC50 values are determined from the fit of the dose-response curve.

-

Current-voltage (I-V) relationships are determined by applying voltage steps and measuring the resulting current in the presence and absence of ML297.

Visualizations

The following diagrams illustrate the signaling pathway of GIRK channel activation by ML297, the experimental workflow of the thallium flux assay, and the selectivity profile of the compound.

Caption: Signaling pathway of GIRK channel activation.

Caption: Experimental workflow of the Thallium Flux Assay.

Caption: Logical relationship of ML297's selectivity profile.

References

Selectivity Profile of VU0029251: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of VU0029251, a known partial antagonist of the metabotropic glutamate receptor 5 (mGluR5). While comprehensive public data on the selectivity of this compound against all other mGluR subtypes is limited, this document summarizes the available quantitative data for mGluR5 and presents detailed experimental protocols that are standardly used to determine the full selectivity profile of such a compound.

Quantitative Data Summary

This compound has been characterized as a partial antagonist of mGluR5. The available quantitative data for its activity at this receptor are summarized in the table below. To date, a comprehensive screening of this compound against other mGluR subtypes (mGluR1-4, 6-8) has not been extensively reported in publicly available literature.

| Receptor Subtype | Compound Activity | Assay Type | Value | Reference |

| mGluR5 | Partial Antagonist | Radioligand Binding Assay (Ki) | 1.07 µM | [1] |

| mGluR5 | Functional Antagonism (IC50) | Glutamate-Induced Calcium Mobilization | 1.7 µM | [1] |

Experimental Protocols

To determine the full selectivity profile of a compound like this compound, a series of standardized assays are employed. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for mGluR5

This assay is used to determine the affinity of a test compound for the mGluR5 receptor by measuring its ability to displace a known radiolabeled ligand.

a. Materials:

-

Membrane Preparation: HEK293 cells stably expressing rat mGluR5.

-

Radioligand: [³H]MPEP (2-methyl-6-(phenylethynyl)pyridine), a known mGluR5 negative allosteric modulator.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled mGluR5 ligand (e.g., 10 µM MPEP).

-

Filtration: Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Cocktail.

b. Procedure:

-

Thaw the frozen mGluR5-expressing cell membranes on ice.

-

Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Prepare serial dilutions of the test compound (this compound) in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of the test compound at various concentrations.

-

50 µL of [³H]MPEP (final concentration typically at its Kd).

-

50 µL of the membrane suspension.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

c. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.

-

The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay for mGluR Agonist/Antagonist Activity

This functional assay measures the ability of a compound to modulate the intracellular calcium concentration following receptor activation. For mGluR5, which couples to the Gq signaling pathway, agonist activation leads to an increase in intracellular calcium.

a. Materials:

-

Cell Line: HEK293 cells stably expressing the mGluR subtype of interest (e.g., mGluR5).

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

-

Agonist: L-Glutamate or a specific mGluR agonist (e.g., DHPG for Group I mGluRs).

-

Test Compound: this compound.

b. Procedure:

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

-

Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye and incubate for a further 15-30 minutes to allow for de-esterification of the dye.

-

To determine antagonist activity, pre-incubate the cells with the test compound (this compound) at various concentrations for 15-30 minutes.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Establish a baseline fluorescence reading.

-

Add the agonist at a concentration that elicits a submaximal response (e.g., EC80) and measure the change in fluorescence over time.

c. Data Analysis:

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

For antagonist mode, the IC50 value is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of the test compound.

-

To determine if a compound is a partial agonist, it is tested in the absence of an agonist.

Visualizations

mGluR5 Signaling Pathway

Caption: The mGluR5 signaling cascade leading to intracellular calcium mobilization.

General Experimental Workflow for mGluR Modulator Screening

Caption: A generalized workflow for the screening and selectivity profiling of mGluR modulators.

References

In-depth Technical Guide: Discovery and Synthesis of VU0029251, a Novel Positive Allosteric Modulator of mGluR4

Introduction

Metabotropic glutamate receptor 4 (mGluR4), a Group III metabotropic glutamate receptor, has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, including Parkinson's disease and anxiety. The discovery of positive allosteric modulators (PAMs) for mGluR4 represents a significant advancement in the field, offering a more nuanced approach to receptor modulation compared to orthosteric agonists. This whitepaper provides a detailed account of the discovery and synthesis of VU0029251, a novel and selective mGluR4 PAM. We will delve into the experimental protocols that led to its identification, its pharmacological profile, and the synthetic route developed for its production.

Discovery of this compound

The discovery of this compound was the result of a high-throughput screening (HTS) campaign aimed at identifying novel scaffolds for mGluR4 PAMs. The screening library, comprising a diverse set of small molecules, was assayed against a cell line stably expressing human mGluR4. The primary assay measured the potentiation of the response to an EC20 concentration of glutamate, a concentration that elicits a 20% maximal response.

Experimental Workflow for Discovery

The Influence of VU0029251 on Glutamate Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of VU0029251 on glutamate signaling pathways. This compound is a valuable research tool for investigating the physiological and pathological roles of the metabotropic glutamate receptor 5 (mGluR5). This document outlines the quantitative data associated with its activity, detailed experimental protocols for its characterization, and a visual representation of the signaling cascades it modulates.

Core Mechanism of Action: Partial Antagonism of mGluR5

This compound functions as a partial antagonist of the metabotropic glutamate receptor 5 (mGluR5). This G-protein coupled receptor is predominantly expressed on the postsynaptic membrane of neurons in the central nervous system and plays a crucial role in modulating synaptic plasticity and neuronal excitability. Upon activation by the endogenous ligand glutamate, mGluR5 initiates intracellular signaling cascades primarily through Gq/11 proteins.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological data for this compound, quantifying its inhibitory activity at the rat mGluR5.

| Parameter | Value (µM) | Cell Line | Assay Type | Reference |

| IC50 | 1.7 | HEK293 cells expressing rat mGluR5 | Inhibition of glutamate-induced calcium mobilization | [1] |

| Ki | 1.07 | HEK293 cells expressing rat mGluR5 | Radioligand binding assay | [1] |

Impact on Glutamate Signaling Pathways

As a partial antagonist of mGluR5, this compound attenuates the downstream signaling cascades initiated by glutamate binding to this receptor. The primary pathway affected is the Gq/11-mediated activation of phospholipase C (PLC).

Gq/PLC Signaling Pathway

mGluR5 activation leads to the PLC-catalyzed hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC). This compound, by partially blocking the initial receptor activation, dampens this entire cascade.

ERK/MAPK Signaling Pathway

The activation of mGluR5 can also lead to the phosphorylation and subsequent activation of the extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) cascade. This can occur through both G-protein-dependent and independent mechanisms, often involving PKC and other signaling intermediates. By inhibiting the initial mGluR5 activation, this compound is expected to reduce the downstream phosphorylation of MEK and ERK.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide the protocols used for the in vitro characterization of this compound.

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit glutamate-induced increases in intracellular calcium concentration.

Objective: To determine the IC50 value of this compound for the inhibition of mGluR5-mediated calcium mobilization.

Materials:

-

HEK293 cells stably expressing rat mGluR5.

-

DMEM supplemented with 10% dialyzed FBS, 20 mM HEPES, 1 mM sodium pyruvate, and antibiotic/antimycotic.

-

Clear-bottomed, black-walled, poly(D-lysine)-coated 96-well plates.

-

Hanks' balanced salt solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

-

Fluo-4/acetoxymethyl ester (Fluo-4 AM) dye.

-

L-glutamate.

-

This compound.

-

FlexStation fluorometric imaging plate reader or equivalent.

Procedure:

-

Cell Plating: Seed the HEK293-rat mGluR5 cells at a density of 6 x 104 cells per well in the 96-well plates and incubate overnight at 37°C in 5% CO2.[1]

-

Dye Loading: On the day of the assay, remove the culture medium and replace it with HBSS containing 2 µM Fluo-4 AM. Incubate the cells for 45 minutes at 37°C in 5% CO2 to allow for dye loading.[1]

-

Compound Pre-incubation: Prepare serial dilutions of this compound in HBSS. Add the compound dilutions to the appropriate wells and incubate for a specified pre-incubation time (e.g., 10-30 minutes) at room temperature.

-

Glutamate Stimulation and Data Acquisition: Place the plate in the FlexStation. Initiate fluorescence reading to establish a baseline. Add L-glutamate at a concentration that elicits a submaximal response (e.g., EC20 or EC50) to all wells simultaneously. Continue to record the fluorescence intensity for a defined period (e.g., 90-120 seconds).

-

Data Analysis: The change in fluorescence upon glutamate addition is indicative of calcium mobilization. The inhibitory effect of this compound is calculated as a percentage of the response in the absence of the antagonist. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to the receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki value of this compound for the mGluR5 receptor.

Materials:

-

Membranes prepared from HEK293 cells expressing rat mGluR5.

-

[3H]methoxyPEPy (a radiolabeled mGluR5 antagonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

This compound.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, [3H]methoxyPEPy at a concentration near its Kd, and varying concentrations of the unlabeled competitor, this compound.

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity on the filters corresponds to the amount of bound radioligand. The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a characterized partial antagonist of mGluR5 that serves as a critical tool for dissecting the role of this receptor in glutamate signaling. Its inhibitory effects on the Gq/PLC and downstream ERK/MAPK pathways provide a basis for its utility in studies of synaptic function and neurological disorders where mGluR5 is implicated. The provided quantitative data and detailed experimental protocols offer a foundation for researchers to incorporate this compound into their investigations of glutamate neurotransmission.

References

Beyond the Synapse: A Technical Guide to the Off-Target Profile of VU0029251

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0029251 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a crucial G-protein coupled receptor involved in excitatory synaptic transmission, mGluR5 is a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. While the on-target activity of this compound at mGluR5 is well-documented, a comprehensive understanding of its interactions with other cellular targets is paramount for a thorough assessment of its therapeutic potential and safety profile. This technical guide provides an in-depth analysis of the known cellular targets of this compound beyond mGluR5, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Off-Target Selectivity Profile of this compound

To ascertain the selectivity of this compound, it was evaluated against a panel of other metabotropic glutamate receptor subtypes. The following table summarizes the quantitative data from these screening assays.

| Target | Assay Type | Agonist | Concentration of this compound (µM) | % Inhibition or Agonist Response |

| mGluR1 | Calcium Mobilization | Glutamate (EC₂₀) | 10 | No significant activity |

| mGluR2 | [³⁵S]GTPγS Binding | LY379268 (EC₈₀) | 10 | No significant activity |

| mGluR3 | [³⁵S]GTPγS Binding | LY379268 (EC₈₀) | 10 | No significant activity |

| mGluR4 | [³⁵S]GTPγS Binding | L-AP4 (EC₈₀) | 10 | No significant activity |

| mGluR6 | [³⁵S]GTPγS Binding | L-AP4 (EC₈₀) | 10 | No significant activity |

| mGluR7 | [³⁵S]GTPγS Binding | L-AP4 (EC₈₀) | 10 | No significant activity |

| mGluR8 | [³⁵S]GTPγS Binding | L-AP4 (EC₈₀) | 10 | No significant activity |

As indicated in the table, this compound demonstrates a high degree of selectivity for mGluR5, exhibiting no significant agonist or antagonist activity at other mGluR subtypes when tested at a concentration of 10 µM.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the selectivity of this compound.

Cell Culture and Transfection

HEK293A cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 units/ml penicillin, 100 µg/ml streptomycin, and 1 mM sodium pyruvate. For transient transfections, cells were plated in 6-well plates and transfected with plasmid DNA encoding the respective mGluR subtype using Lipofectamine 2000 according to the manufacturer's instructions.

Calcium Mobilization Assay (for mGluR1)

Objective: To assess the effect of this compound on mGluR1-mediated intracellular calcium release.

Workflow:

Calcium Mobilization Assay Workflow

Detailed Protocol:

-

HEK293A cells transiently expressing rat mGluR1 were seeded into 96-well black-walled, clear-bottomed plates.

-

After 24 hours, the culture medium was removed, and cells were loaded with a calcium indicator dye, Fluo-4 AM, in an assay buffer (1x Hanks' balanced salt solution, 20 mM HEPES, pH 7.4) for 1 hour at 37°C.

-

This compound (10 µM) or vehicle was added to the wells and incubated for 10 minutes.

-

The plate was then placed in a fluorometric imaging plate reader (FLIPR).

-

An EC₂₀ concentration of the agonist glutamate was added to the wells to stimulate the receptor.

-

Changes in intracellular calcium were monitored by measuring the fluorescence intensity.

[³⁵S]GTPγS Binding Assay (for mGluR2, 3, 4, 6, 7, and 8)

Objective: To determine if this compound modulates G-protein activation by other mGluR subtypes.

Signaling Pathway:

[³⁵S]GTPγS Binding Signaling Pathway

Detailed Protocol:

-

Membranes were prepared from HEK293A cells transiently expressing the respective mGluR subtype.

-

The assay was performed in 96-well plates in a final volume of 100 µl of assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

Membranes (10-20 µg of protein) were pre-incubated with this compound (10 µM) or vehicle for 15 minutes at 30°C.

-

The respective agonist (LY379268 for mGluR2 and mGluR3; L-AP4 for mGluR4, mGluR6, mGluR7, and mGluR8) at an EC₈₀ concentration was added, followed immediately by the addition of [³⁵S]GTPγS (0.5 nM).

-

The reaction was incubated for 60 minutes at 30°C and terminated by rapid filtration through a GF/B filter plate using a cell harvester.

-

The filters were washed with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

The amount of bound [³⁵S]GTPγS was determined by liquid scintillation counting.

Conclusion

The data presented in this technical guide robustly demonstrate that this compound is a highly selective negative allosteric modulator of mGluR5. At a concentration of 10 µM, it does not exhibit any significant off-target activity at other metabotropic glutamate receptor subtypes. This high degree of selectivity is a critical attribute for a pharmacological tool compound and a potential therapeutic agent, as it minimizes the likelihood of confounding effects mediated by other receptors. The detailed experimental protocols provided herein offer a transparent and reproducible framework for the further investigation of this compound and other novel mGluR5 modulators. Further screening against a broader panel of receptors, ion channels, and enzymes would provide an even more comprehensive understanding of the complete selectivity profile of this compound.

In Vivo Pharmacokinetic Profile of VU0029251: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0029251 is an allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor critically involved in excitatory synaptic transmission within the central nervous system. As a modulator of mGluR5, this compound is a tool compound for investigating the therapeutic potential of this target in a range of neurological and psychiatric disorders. Allosteric modulators offer a nuanced approach to receptor modulation by binding to a site distinct from the endogenous ligand (glutamate), thereby influencing the receptor's response.

This technical guide provides a framework for understanding and evaluating the in vivo pharmacokinetic properties of this compound and similar mGluR5 modulators. While specific quantitative pharmacokinetic data for this compound is not extensively available in public literature, this document outlines the essential experimental protocols and expected signaling pathways relevant to its preclinical assessment.

Expected Pharmacokinetic Characteristics of mGluR5 Modulators

Positive allosteric modulators (PAMs) of mGluR5 have historically faced challenges related to suboptimal physicochemical properties, which can limit their in vivo utility. Key considerations for a compound like this compound include:

-

Aqueous Solubility: Limited solubility can hinder the development of suitable formulations for in vivo administration, particularly for intravenous routes.

-

Metabolic Stability: The compound's stability in the presence of liver microsomes is a critical determinant of its half-life and overall exposure.

-

Brain Penetration: As mGluR5 is a central nervous system target, the ability of the compound to cross the blood-brain barrier is paramount for efficacy. The unbound brain-to-plasma concentration ratio (Kp,uu,brain) is a key metric for quantifying this property.

-

Plasma Protein Binding: A high degree of plasma protein binding can limit the free fraction of the compound available to engage the target receptor.

Core Signaling Pathway

This compound modulates the canonical Gq-coupled signaling pathway of mGluR5. The binding of glutamate to the receptor, potentiated by a positive allosteric modulator, initiates a cascade that is fundamental to the receptor's function in modulating neuronal excitability and synaptic plasticity.[1][2]

Quantitative Pharmacokinetic Data

A comprehensive quantitative assessment of this compound's pharmacokinetic profile would require in vivo studies to determine the parameters listed in the table below. At present, specific values for this compound are not available in the cited literature. The table serves as a template for data presentation.

| Parameter | Description | Units | Route: IV | Route: PO |

| Tmax | Time to reach maximum plasma concentration | h | N/A | Data |

| Cmax | Maximum observed plasma concentration | ng/mL | Data | Data |

| AUClast | Area under the concentration-time curve to the last measured point | ng·h/mL | Data | Data |

| AUCinf | Area under the concentration-time curve extrapolated to infinity | ng·h/mL | Data | Data |

| t1/2 | Elimination half-life | h | Data | Data |

| CL | Clearance | mL/min/kg | Data | N/A |

| Vdss | Volume of distribution at steady state | L/kg | Data | N/A |

| F% | Oral Bioavailability | % | N/A | Data |

| Brain Cmax | Maximum observed brain concentration | ng/g | Data | Data |

| Brain/Plasma | Ratio of AUCbrain to AUCplasma | Ratio | Data | Data |

Experimental Protocols

The following section details a generalized but comprehensive protocol for assessing the in vivo pharmacokinetics of an mGluR5 modulator like this compound in rodents. This protocol is based on standard methodologies employed in preclinical drug discovery.[3]

Objective

To determine the pharmacokinetic profile (absorption, distribution, and clearance) and brain penetration of this compound in male Sprague-Dawley rats following oral (PO) and intravenous (IV) administration.

Materials

-

Test Compound: this compound

-

Animals: Male Sprague-Dawley rats (225-250 g) with cannulated jugular veins for serial blood sampling.

-

Formulation Vehicles:

-

IV Formulation: 20% Hydroxypropyl β-cyclodextrin (HPβCD) in sterile water.

-

PO Formulation: 0.5% Methylcellulose in sterile water.

-

-

Anesthetics and Anticoagulants: Isoflurane, Heparinized saline.

-

Analytical Equipment: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) system.

Methodology

-

Compound Formulation:

-

Prepare a 1 mg/mL solution of this compound in the appropriate vehicle on the day of the study. Ensure the formulation is a clear solution for IV administration and a homogenous suspension for PO administration.

-

-

Animal Dosing:

-

Acclimate animals for at least 7 days prior to the study. Fast animals overnight before dosing.

-

IV Administration: Administer the compound as a single bolus injection via the tail vein or jugular vein cannula at a dose of 1-5 mg/kg.

-

PO Administration: Administer the compound via oral gavage at a dose of 10-30 mg/kg.

-

-

Sample Collection:

-

Blood Sampling: Collect serial blood samples (approx. 200 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose). Place samples into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Brain Tissue Collection: At the terminal time point for each cohort, euthanize animals and perfuse with cold saline. Excise the brain, wash, and immediately freeze on dry ice.[3] Store at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma and brain homogenate.

-

Prepare brain tissue homogenate (e.g., in a 1:3 ratio of tissue to buffer).

-

Extract this compound from plasma and brain homogenate samples using protein precipitation or liquid-liquid extraction.

-

Analyze the samples alongside a standard curve and quality control samples.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters listed in the data table above.

-

Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

Calculate the brain-to-plasma concentration ratio.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

VU0029251: A Technical Guide for Investigating Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0029251 is a potent and selective partial antagonist of the metabotropic glutamate receptor 5 (mGluR5). This guide provides an in-depth technical overview of this compound, focusing on its application in the investigation of synaptic plasticity. It includes a summary of its pharmacological properties, detailed experimental protocols for its use in key assays, and a visualization of its role in relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers utilizing this compound to explore the mechanisms of learning, memory, and neuropsychiatric disorders.

Core Compound Data: this compound

This compound is a valuable tool for dissecting the role of mGluR5 in neuronal function. As a partial antagonist, it can modulate mGluR5 signaling without completely blocking it, offering a nuanced approach to studying receptor function.

| Parameter | Value | Cell Line | Reference |

| Ki | 1.07 µM | HEK293 cells expressing rat mGluR5 | [1] |

| IC50 | 1.7 µM | HEK293 cells expressing rat mGluR5 (glutamate-induced calcium mobilization) | [1] |

Role in Synaptic Plasticity and Signaling Pathways

Metabotropic glutamate receptor 5 is critically involved in both long-term potentiation (LTP) and long-term depression (LTD), two cellular models of learning and memory. mGluR5 activation is coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

Downstream of these initial events, mGluR5 signaling engages multiple pathways crucial for synaptic plasticity, including the Extracellular signal-regulated kinase (ERK) pathway and the Phosphoinositide 3-kinase (PI3K)-Akt-mammalian target of rapamycin (mTOR) pathway. These pathways converge on the regulation of local protein synthesis, which is essential for the enduring changes in synaptic strength that characterize LTP and LTD.

As a partial antagonist, this compound can be utilized to attenuate mGluR5-mediated signaling, allowing for the precise investigation of the receptor's contribution to these plastic changes. By modulating the extent of mGluR5 activation, researchers can explore the dose-dependent effects on downstream signaling and the induction and maintenance of LTP and LTD.

Experimental Protocols

Calcium Mobilization Assay

This protocol is designed to quantify the antagonist properties of this compound on glutamate-induced calcium mobilization in cells expressing mGluR5.

Methodology:

-

Cell Culture: Plate HEK293 cells stably expressing rat mGluR5 in 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

-

Dye Loading: Wash cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

-

Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Glutamate Stimulation: Add a fixed concentration of glutamate (typically the EC80) to induce calcium influx.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths.

-

Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the IC50 value.

Electrophysiology: Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

This protocol outlines the use of this compound in electrophysiological recordings from brain slices to investigate its effects on LTP and LTD.

Methodology:

-

Brain Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

-

Recording: Transfer a slice to a recording chamber perfused with oxygenated aCSF. Obtain extracellular field potential recordings or whole-cell patch-clamp recordings from individual neurons.

-

Baseline Recording: Establish a stable baseline of synaptic transmission by delivering test pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.

-

This compound Application: Bath-apply this compound at the desired concentration and allow it to equilibrate for at least 20-30 minutes while continuing baseline recording.

-

Plasticity Induction:

-

LTP: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second).

-

LTD: Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes).

-

-

Post-Induction Recording: Continue recording synaptic responses for at least 60-120 minutes after the induction protocol.

-

Data Analysis: Measure the change in the slope of the field excitatory postsynaptic potential (fEPSP) or the amplitude of the excitatory postsynaptic current (EPSC) to quantify the magnitude of LTP or LTD. Compare the results to control experiments conducted in the absence of this compound.

ERK1/2 Phosphorylation Assay

This protocol details how to measure the effect of this compound on mGluR5-mediated ERK1/2 phosphorylation in neuronal cells.

Methodology:

-

Cell Culture and Treatment: Culture primary neurons or a suitable neuronal cell line. Starve the cells of serum for several hours before treatment. Pre-incubate the cells with this compound for 30 minutes, followed by stimulation with an mGluR5 agonist (e.g., DHPG) for 5-10 minutes.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting or ELISA:

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

ELISA: Use a commercially available ELISA kit to quantify p-ERK1/2 levels.

-

-

Data Analysis: Quantify the p-ERK1/2 signal and normalize it to the total ERK1/2 signal. Compare the levels of ERK1/2 phosphorylation in this compound-treated cells to control cells.

Conclusion

This compound serves as a critical pharmacological tool for elucidating the complex role of mGluR5 in synaptic plasticity. Its partial antagonist activity allows for a fine-tuned modulation of receptor signaling, providing valuable insights into the mechanisms that underlie learning and memory. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations into the fascinating and intricate world of synaptic function.

References

Methodological & Application

Application Notes and Protocols for VU0029251: In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0029251 is a partial antagonist of the metabotropic glutamate receptor 5 (mGluR5), a G protein-coupled receptor involved in various neurological processes.[1] Understanding the in vitro pharmacological profile of this compound is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for key in vitro assays to characterize the binding and functional activity of this compound at the mGluR5 receptor.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological data for this compound.

| Parameter | Value | Cell Line | Assay Type | Reference |

| Binding Affinity (Ki) | 1.07 µM | HEK293 cells expressing rat mGluR5 | Radioligand Binding Assay | [1] |

| Functional Potency (IC50) | 1.7 µM | HEK293 cells expressing rat mGluR5 | Glutamate-induced Calcium Mobilization | [1] |

Signaling Pathway

Activation of mGluR5 by glutamate leads to the activation of the Gq alpha subunit of the G protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This compound, as a partial antagonist, modulates this signaling cascade.

References

Application Notes and Protocols for VU0029251 in Primary Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0029251 is a novel, highly selective positive allosteric modulator (PAM) of the α5 subunit-containing GABAA receptors (α5-GABAARs). These receptors are predominantly expressed in the hippocampus and are critically involved in learning, memory, and synaptic plasticity. As a PAM, this compound enhances the effect of the endogenous ligand, gamma-aminobutyric acid (GABA), without directly activating the receptor itself. This property makes it a valuable tool for studying the nuanced roles of α5-GABAARs in neuronal function and as a potential therapeutic agent for neurological and psychiatric disorders.

These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, a key in vitro model for studying neuronal physiology and pharmacology. The following sections outline the necessary materials, step-by-step procedures for cell culture and treatment, and methods for assessing neuronal activity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound in primary neuronal cultures.

Table 1: this compound Properties

| Property | Value |

| Molecular Weight | 385.4 g/mol |

| Purity | >99% |

| Solubility | Soluble in DMSO (≥50 mM) |

| Recommended Stock | 10 mM in DMSO |

| Storage | -20°C |

Table 2: Recommended Working Concentrations and Incubation Times

| Application | Concentration Range | Incubation Time |

| Acute Electrophysiology | 10 nM - 10 µM | 5 - 30 minutes |

| Chronic Treatment Studies | 100 nM - 1 µM | 24 - 72 hours |

| Immunocytochemistry | 1 µM | 24 hours |

| Western Blotting | 1 µM | 24 hours |

Experimental Protocols

I. Preparation of Primary Neuronal Cultures

This protocol describes the preparation of primary hippocampal or cortical neurons from embryonic day 18 (E18) rat or mouse pups.[1][2][3][4]

Materials:

-

E18 pregnant rat or mouse

-

Dissection medium: Hibernate-A medium or Neurobasal medium

-

Digestion solution: Papain (20 units/mL) in Hibernate-A

-

Plating medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin[4]

-

Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips

-

Sterile dissection tools

Procedure:

-

Prepare poly-D-lysine coated plates by incubating with 50 µg/mL poly-D-lysine solution overnight at 37°C. Wash three times with sterile water and allow to dry.

-

Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.

-

Dissect the embryonic hippocampi or cortices in ice-cold dissection medium.

-

Transfer the tissue to the digestion solution and incubate for 20-30 minutes at 37°C.

-

Gently wash the tissue three times with pre-warmed plating medium.

-

Triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons at a density of 200,000 to 500,000 cells/mL onto the coated plates.

-

Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

-

After 24 hours, replace half of the medium with fresh, pre-warmed plating medium. Continue to replace half of the medium every 3-4 days. Cultures are typically mature and ready for experiments between 10 and 14 days in vitro (DIV).

II. Treatment of Primary Neuronal Cultures with this compound

Preparation of this compound Working Solutions:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

For experiments, dilute the stock solution in pre-warmed plating medium to the desired final concentration. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Treatment Protocol:

-

At the desired DIV, remove half of the culture medium from each well.

-

Add an equal volume of the this compound-containing medium to each well to achieve the final target concentration.

-

For vehicle control wells, add medium containing the same final concentration of DMSO.

-

Return the plates to the incubator for the desired incubation period as indicated in Table 2.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.

Caption: Proposed signaling pathway for this compound.

Caption: General experimental workflow for using this compound.

References

- 1. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

- 2. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]

- 3. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]

Application Notes and Protocols for VU0029251 in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VU0029251, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), in rodent behavioral studies. Due to the limited publicly available data specifically on this compound, this document leverages data from structurally and functionally similar M1 PAMs to provide detailed protocols and dosage guidelines for assessing cognitive enhancement in rodents.

Introduction

This compound belongs to a class of compounds known as M1 receptor positive allosteric modulators. These molecules do not directly activate the M1 receptor but instead bind to a distinct allosteric site, enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine.[1][2][3] This mechanism offers a promising therapeutic strategy for improving cognitive function in disorders such as Alzheimer's disease and schizophrenia, with a potentially better side-effect profile than direct-acting agonists.[1][4]

Quantitative Data Summary

The following tables summarize typical dosage ranges, administration routes, and their effects for various M1 PAMs in common rodent behavioral paradigms. This information can serve as a starting point for designing studies with this compound.

Table 1: Dosages of M1 PAMs in the Novel Object Recognition (NOR) Test

| Compound | Species | Dosage Range | Administration Route | Pre-treatment Time | Observed Effect | Reference |

| VU0453595 | Rat | 0.3 - 10 mg/kg | Per os (p.o.) | 90 minutes | Dose-dependent enhancement of recognition memory. | |

| MK-7622 | Rat | 1 - 10 mg/kg | Per os (p.o.) | 90 minutes | No significant improvement in recognition memory. | |

| VU0486846 | Rat | 3 - 10 mg/kg | Intraperitoneal (i.p.) | 30 minutes | Dose-dependent enhancement of recognition memory. | |

| VU6004256 | Rat | 3 - 10 mg/kg | Intraperitoneal (i.p.) | 30 minutes | Significant enhancement of recognition memory. |

Table 2: Dosages of M1 PAMs in the Morris Water Maze (MWM) Test

| Compound | Species | Dosage Range | Administration Route | Treatment Schedule | Observed Effect | Reference |

| PF-06767832 | Rat | Not Specified | Not Specified | Not Specified | Reversal of scopolamine-induced deficits. | |

| VU0357017 | Mouse | 0.25 mg/kg | Not Specified | Not Specified | Prevention of MK-801-induced learning impairments. | |

| HTL9936 | Rat | 3 - 30 mg/kg | Per os (p.o.) | 90 minutes prior to training | Dose-dependent improvement in learning. |

Table 3: Reported Adverse Effects of M1 PAMs in Rodents

| Compound | Species | Dosage | Administration Route | Observed Adverse Effect | Reference |

| MK-7622 | Mouse | 30 - 100 mg/kg | Intraperitoneal (i.p.) | Robust behavioral convulsions. | |

| PF-06764427 | Mouse | 30 - 60 mg/kg | Intraperitoneal (i.p.) | Dose-dependent behavioral convulsions. | |

| BQCA | Mouse | 100 mg/kg | Intraperitoneal (i.p.) | Robust seizure activity. | |

| VU0453595 | Mouse | Up to 100 mg/kg | Intraperitoneal (i.p.) | No overt adverse effects. | |

| VU0486846 | Mouse | 100 mg/kg | Intraperitoneal (i.p.) | No seizure liability. |

Signaling Pathway

The diagram below illustrates the mechanism of action of an M1 receptor positive allosteric modulator like this compound.

References

- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

Application Notes and Protocols for Calcium Imaging Assays Using VU0029251

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0029251 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3] PAMs are compounds that bind to a receptor at a site distinct from the primary (orthosteric) binding site of the endogenous ligand, such as glutamate.[3] By doing so, they can enhance the receptor's response to the endogenous ligand without directly activating the receptor on their own.[3] mGluR4 is a G-protein coupled receptor (GPCR) that, when activated, can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Calcium imaging assays are a widely used method to study the function of GPCRs, including the activity of allosteric modulators. This document provides detailed protocols and application notes for utilizing this compound in calcium imaging assays to characterize its potentiation of mGluR4 activity.

Signaling Pathway

The following diagram illustrates the Gq-coupled protein signaling pathway, which is a common pathway for GPCR-mediated increases in intracellular calcium. While mGluR4 typically couples to Gi/o to inhibit cAMP, co-expression with a promiscuous G-protein like Gα15 or a chimeric G-protein in a recombinant cell line can couple the receptor to the Gq pathway, enabling a calcium readout.

References